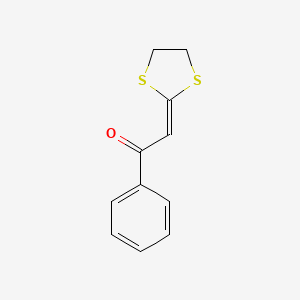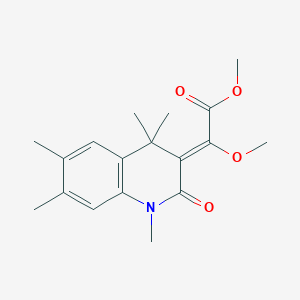
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Subsequent steps involve introducing the methoxy and methyl groups through alkylation reactions.
Esterification: The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions might occur at the methoxy group or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate stands out due to its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Propiedades
Número CAS |
5432-83-7 |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl (2Z)-2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate |
InChI |
InChI=1S/C18H23NO4/c1-10-8-12-13(9-11(10)2)19(5)16(20)14(18(12,3)4)15(22-6)17(21)23-7/h8-9H,1-7H3/b15-14+ |
Clave InChI |
FLJQXBDZHCXDLP-CCEZHUSRSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C(=O)/C(=C(/C(=O)OC)\OC)/C2(C)C)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=O)C(=C(C(=O)OC)OC)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



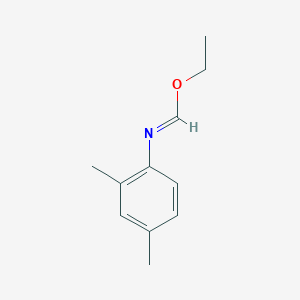
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
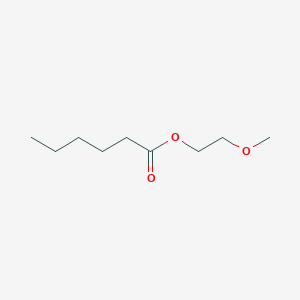
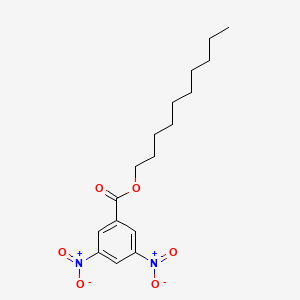
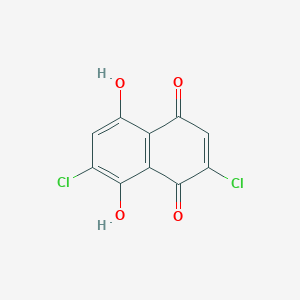
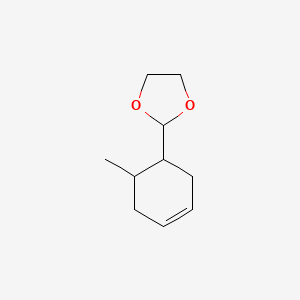
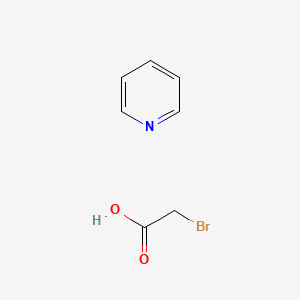
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

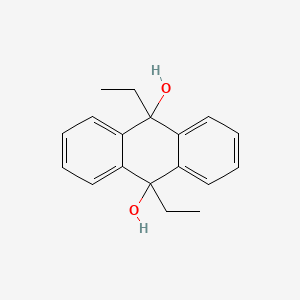
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
